molecular formula C5H6O2S2 B186597 3-(Methylsulfonyl)thiophene CAS No. 38695-58-8

3-(Methylsulfonyl)thiophene

Cat. No.: B186597
CAS No.: 38695-58-8
M. Wt: 162.2 g/mol
InChI Key: PWBIAEVWEMNPLY-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)thiophene is a valuable heterocyclic building block designed for advanced organic synthesis and pharmaceutical research. The compound features a methylsulfonyl electron-withdrawing group attached to a thiophene ring, a structure known to be a key intermediate in the development of bioactive molecules . Thiophene derivatives, in general, have demonstrated a wide range of therapeutic properties in research, including anti-inflammatory, antimicrobial, and antitumor activities . The methylsulfonyl group is a versatile functional handle in synthetic chemistry, often utilized in cross-coupling reactions and as a precursor to other sulfur-containing functionalities. This makes this compound a critical reagent for medicinal chemists working to synthesize and investigate new structural prototypes, particularly in the search for novel kinase inhibitors and anticancer agents . As a chemical intermediate, it is essential for creating combinatorial libraries aimed at discovering new lead compounds. This product is intended for use in a controlled laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S2/c1-9(6,7)5-2-3-8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBIAEVWEMNPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289992
Record name 3-(Methylsulfonyl)thiophene
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Molecular Weight

162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38695-58-8
Record name NSC66009
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Methylsulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methylsulfonyl Thiophene and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 3-(methylsulfonyl)thiophene core or its analogues in a straightforward manner, often involving the formation of the thiophene (B33073) ring or the direct introduction of the methylsulfonyl group.

Sulfonation and Methylation Routes

The introduction of a sulfonyl group onto a thiophene ring can be achieved through sulfonation, a classic electrophilic aromatic substitution reaction. Thiophene is highly reactive towards sulfonation, more so than benzene. chemicalbook.comwikipedia.org This high reactivity allows for the separation of thiophene from benzene, as they have very similar boiling points. wikipedia.org Sulfonation of thiophene typically yields thiophene-2-sulfonic acid. To obtain the 3-substituted isomer, indirect methods or synthesis from a pre-functionalized precursor are often necessary. For instance, sulfonation of benzo[b]thiophene with sulfuric acid and acetic anhydride (B1165640) can yield a mixture of benzo[b]thiophene-3-sulfonic acid and benzo[b]thiophene-2-sulfonic acid. chemicalbook.com

Once the sulfonic acid is in place, subsequent methylation of the corresponding sulfonyl chloride or sulfinate can furnish the desired methylsulfonyl group. Alternatively, oxidation of a corresponding methylthio-substituted thiophene is a common and effective method to introduce the methylsulfonyl group. dicp.ac.cnnih.gov For example, 3-(methylthio)thiophene (B1582169) can be oxidized to this compound. The synthesis of 3-(methylthio)thiophene itself can be achieved by reacting 3-lithiothiophene with dimethyl disulfide. google.com

A series of substituted 3-amino-5-phenoxythiophenes has been synthesized starting from malononitrile (B47326) and carbon disulfide. The process involves the formation of 3-amino-5-(methylsulfonyl)thiophene-4-carbonitriles as intermediates, which are then converted to the final products by replacement of the methylsulfonyl group. nih.gov

Radical Relay Strategies for Benzo[b]thiophene Scaffolds

A novel and efficient method for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes involves a radical relay strategy. acs.orgfigshare.comresearchgate.net This photoinduced sulfonylation reaction utilizes methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite (B1197395) as the sulfur dioxide source. acs.orgfigshare.comresearchgate.net The reaction is initiated by a catalytic amount of sodium methylsulfinate under visible light irradiation and proceeds under mild conditions. acs.orgfigshare.comresearchgate.net A key step in this process is the generation of a methyl radical, which then combines with sulfur dioxide in a radical relay mechanism. acs.org This strategy has also been applied to the synthesis of other sulfonyl-containing heterocycles. sci-hub.se

Electrophilic Cyclization Pathways

Electrophilic cyclization of o-alkynyl thioanisoles provides a direct route to 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.orgnih.gov Various electrophiles, including iodine, bromine, and sources of electrophilic sulfur, can mediate this cyclization. nih.gov For instance, using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophile allows for the synthesis of benzo[b]thiophenes with a thiomethyl group at the 3-position. organic-chemistry.orgnih.gov Subsequent oxidation of this thiomethyl group provides the corresponding methylsulfonyl derivative. nih.gov This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. organic-chemistry.orgnih.gov

Similarly, a library of methyl sulfone-containing multi-substituted benzo[b]thiophenes has been prepared through iodocyclization of disulfide-containing alkynes, followed by oxidation of the resulting methyl sulfide (B99878). nih.govacs.org

Advanced Functionalization Techniques

Advanced functionalization techniques, particularly those involving organometallic intermediates, offer powerful tools for the regioselective synthesis of complex thiophene derivatives.

Directed Metallation and Polymetallation Reactions

Directed ortho-metallation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. In the context of thiophenes, the sulfur atom can direct lithiation to the adjacent C2 and C5 positions. For π-excessive heterocycles like thiophene, C-2 lithiation is highly favored. uwindsor.ca

Polymetallation, the introduction of multiple metal atoms onto a single substrate, allows for the subsequent introduction of multiple functional groups. The use of strong bases, such as n-butyllithium or superbases like LICKOR (a mixture of n-butyllithium and potassium tert-butoxide), can facilitate the polymetallation of thiophene derivatives. researchgate.net

Research has shown that 3-(methylthio)thiophene can be bimetallated at the 2- and 5-positions using n-butyllithium. researchgate.net When a superbase is employed, trimetallation occurs at the 2- and 5-positions, as well as on the carbon alpha to the thioether sulfur atom. researchgate.net In contrast, this compound undergoes bimetallation at the 2-position and the carbon alpha to the sulfonyl group when treated with n-butyllithium. researchgate.net This bimetallated intermediate can then be used in subsequent reactions, such as ring closure with esters, to form thieno[3,2-b]thiophene (B52689) 1,1-dioxide derivatives. researchgate.netthieme-connect.com

Role of Alpha-Sulfonyl Anions as Directed Metallation Groups

The methylsulfonyl (SO₂Me) group at the 3-position of the thiophene ring plays a crucial role in directing the regioselectivity of metallation reactions. The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent proton at the C-2 position. This allows for selective deprotonation using strong bases, such as organolithium reagents.

The resulting α-sulfonyl anion is stabilized by the adjacent sulfonyl group. This anion acts as a potent nucleophile, which can then be quenched with various electrophiles to introduce substituents specifically at the C-2 position. Research indicates that the α-sulfonyl anion can function as a directed metallation group (DMG), guiding the metal to the ortho position (C-2) without significant metallation occurring at the otherwise acidic C-5 site. thieme-connect.de This directed metallation is a key step in a rapid, one-pot synthesis of thieno[3,2-b]thiophene 1,1-dioxide derivatives, which proceeds through a direct bimetallation of this compound. thieme-connect.comresearchgate.net This method highlights the synthetic utility of controlling reactivity through the electronic influence of the sulfonyl group.

Transition Metal-Catalyzed C-H Activation and Arylation

Transition metal-catalyzed direct C-H activation has become a powerful strategy for the functionalization of heterocycles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netnih.gov For thiophenes, the sulfinyl group—a direct precursor to the sulfonyl group—has been identified as an effective directing group for palladium-catalyzed C-H arylation. researchgate.netresearchgate.net This approach allows for the highly regioselective introduction of aryl groups onto the thiophene core, often with low catalyst loadings. conicet.gov.arconicet.gov.ar The sulfoxide (B87167) can direct the metal catalyst to the adjacent C-H bond, facilitating its cleavage and subsequent bond formation. researchgate.net

The palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophene (B12534823) can be controlled to achieve selective monoarylation at the C-2 position. conicet.gov.aracs.org By carefully selecting the reaction conditions, specifically the base and ligand, the reaction can be stopped efficiently after the introduction of a single aryl group. A system employing a palladium catalyst, such as Pd(dba)₂, a phosphine (B1218219) ligand like PhDavePhos, and a strong base like lithium tert-butoxide (LiOtBu), has been shown to selectively produce 2-aryl-3-(methylsulfinyl)thiophenes in high yields. rsc.org This protocol is robust and tolerates a wide array of functional groups on the aryl bromide coupling partner, including both electron-donating and electron-withdrawing substituents, as well as sterically hindered groups. conicet.gov.ar

Table 1: Regioselective Monoarylation of 3-(Methylsulfinyl)thiophene with Aryl Bromides Reaction conditions typically involve a palladium catalyst, a ligand, and LiOtBu as the base.

EntryAryl Bromide (ArBr)ProductYield (%)Citation
1Bromobenzene (B47551)2-Phenyl-3-(methylsulfinyl)thiophene93 conicet.gov.arrsc.org
21-Bromo-4-chlorobenzene2-(4-Chlorophenyl)-3-(methylsulfinyl)thiophene84 conicet.gov.ar
34-Bromoanisole2-(4-Methoxyphenyl)-3-(methylsulfinyl)thiophene87 conicet.gov.ar
43-Bromoanisole2-(3-Methoxyphenyl)-3-(methylsulfinyl)thiophene85 conicet.gov.ar
52-Bromotoluene2-(2-Tolyl)-3-(methylsulfinyl)thiophene86 conicet.gov.ar
61-Bromonaphthalene2-(1-Naphthyl)-3-(methylsulfinyl)thiophene80 conicet.gov.ar

The same C-H activation system can be tuned to achieve selective diarylation at the C-2 and C-5 positions of the thiophene ring. conicet.gov.ar The key to switching the selectivity from mono- to diarylation lies in changing the reaction conditions, particularly the base and ligand. rsc.org Replacing the strong base LiOtBu with a weaker base like cesium acetate (B1210297) (CsOAc) and using a different ligand, such as cataCXium A, promotes the second arylation event at the C-5 position, leading to 2,5-diaryl-3-(methylsulfinyl)thiophenes in excellent yields. conicet.gov.arrsc.org

This methodology is not only effective for producing symmetrical diarylated thiophenes but can also be adapted for the sequential introduction of two different aryl groups, further expanding the molecular diversity accessible through this route. researchgate.netconicet.gov.ar The reaction tolerates a broad scope of aryl bromides, including those with electron-donating, electron-withdrawing, and heterocyclic motifs. conicet.gov.ar

Table 2: Selective Diarylation of 3-(Methylsulfinyl)thiophene with Aryl Bromides Reaction conditions typically involve a palladium catalyst, a ligand, and CsOAc as the base.

EntryAryl Bromide (ArBr)ProductYield (%)Citation
1Bromobenzene2,5-Diphenyl-3-(methylsulfinyl)thiophene95 conicet.gov.ar
21-Bromo-4-chlorobenzene2,5-Bis(4-chlorophenyl)-3-(methylsulfinyl)thiophene99 conicet.gov.ar
34-Bromoanisole2,5-Bis(4-methoxyphenyl)-3-(methylsulfinyl)thiophene80 conicet.gov.ar
43-Bromoanisole2,5-Bis(3-methoxyphenyl)-3-(methylsulfinyl)thiophene82 conicet.gov.ar
52-Bromotoluene2,5-Bis(2-tolyl)-3-(methylsulfinyl)thiophene96 conicet.gov.ar
63-Bromoquinoline2,5-Bis(quinolin-3-yl)-3-(methylsulfinyl)thiophene91 conicet.gov.ar
Regioselective Monoarylation

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Classic palladium-catalyzed cross-coupling reactions remain a cornerstone for the synthesis of complex organic molecules, and they are readily applied to sulfonylated thiophene systems. These reactions typically involve coupling an organohalide with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.org It is widely used for creating biaryl compounds due to its mild conditions and tolerance of numerous functional groups. wikipedia.orgnih.gov In the context of this compound, a bromo- or iodo-substituted derivative can be coupled with various arylboronic acids to introduce diverse aryl groups at specific positions on the thiophene ring. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For synthesizing derivatives of this compound, a halogenated version of the thiophene can be coupled with terminal alkynes to produce acetylenic thiophenes, which are valuable intermediates for further transformations. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This method can be used to introduce vinyl groups onto a halogenated this compound scaffold, providing access to styrenyl- and other alkene-substituted derivatives.

Cyclization of Functionalized Alkynes (Metal-Catalyzed and Base-Promoted)

Instead of functionalizing a pre-existing thiophene ring, the sulfonylated thiophene core can be constructed directly through the cyclization of appropriately functionalized acyclic precursors, particularly alkynes. nih.govnih.gov This approach offers a high degree of control over the final substitution pattern.

Metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates is a powerful methodology for the regioselective synthesis of substituted thiophenes. nih.gov For instance, 1-mercapto-3-yn-2-ols can be converted into the corresponding thiophenes using a PdI₂ catalyst. organic-chemistry.org Another approach involves the copper-promoted cyclization of (Z)-1-en-3-ynyl sulfanes to yield substituted 3-halothiophenes. nih.gov

A notable strategy for synthesizing the related benzo[b]thiophene analogues involves a radical relay mechanism. acs.orgfigshare.com In this photoinduced sulfonylation, methyl(2-alkynylphenyl)sulfanes react with sodium metabisulfite under visible light irradiation to generate 3-(methylsulfonyl)benzo[b]thiophenes efficiently under mild conditions. acs.org Similarly, iodocyclization of sulfur-containing alkynes provides a direct route to iodine-containing thiophenes, which can serve as precursors for further functionalization. nih.govorganic-chemistry.org

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of Sulfonyl Thiophenes

While the sulfur atom in the methylsulfonyl group is already in its highest oxidation state, the thiophene (B33073) ring itself can undergo oxidation. This typically results in the formation of thiophene-1-oxides or thiophene-1,1-dioxides. researchgate.net The strong electron-withdrawing sulfonyl group makes the thiophene ring electron-poor, which can influence the conditions required for oxidation.

Oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can be employed for this transformation. evitachem.com For instance, the oxidation of thiophenes with reagents like m-CPBA can lead to the corresponding thiophene 1,1-dioxides. researchgate.net A particularly potent oxygen transfer agent, HOF•CH3CN, has been used to oxidize oligothiophenes to their respective S,S-dioxides, highlighting a powerful method for creating oxygenated thiophene materials. mdpi.com The oxidation of the thiophene ring in sulfonyl-substituted thiophenes can yield highly functionalized products that may serve as reactive intermediates in further synthetic steps, such as Diels-Alder reactions. researchgate.net

In the context of synthesis, it is noteworthy that the selective oxidation of a precursor like 3-(methylsulfanyl)thiophene is a common route to 3-(methylsulfonyl)thiophene. This selective oxidation of the exocyclic sulfur can be achieved with high yield and selectivity, avoiding oxidation of the thiophene ring itself under controlled conditions. epo.org

Reduction Reactions of Sulfonyl Thiophenes

The reduction of sulfonyl thiophenes can proceed via two main pathways: reduction of the sulfonyl group or reduction of the thiophene ring.

The sulfonyl group (–SO₂CH₃) can be reduced to the corresponding sulfide (B99878) or other lower oxidation state sulfur functionalities under specific reductive conditions. evitachem.com Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents capable of such transformations. evitachem.com

The aromatic thiophene ring can also be reduced. Catalytic hydrogenation or reduction with sodium and alcohol can lead to partially hydrogenated intermediates like 2,3-dihydrothiophene (B74016) and 2,5-dihydrothiophene, or the fully saturated tetrahydrothiophene. fayoum.edu.eg However, the complete reduction of substituted thiophenes can be challenging. Studies on the reduction of various monosubstituted thiophenes have shown that while they can be reduced quantitatively to the corresponding tetrahydrothiophenes, the products are often obtained in racemic form, indicating a lack of stereoselectivity in these specific transformations. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on an unsubstituted thiophene ring is generally unfavorable. However, the presence of a strong electron-withdrawing group, such as the methylsulfonyl group, can facilitate such reactions, particularly if a suitable leaving group is also present on the ring. The –SO₂CH₃ group activates the ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex.

For a nucleophilic substitution to occur on the thiophene ring of this compound, a leaving group (e.g., a halide) would typically need to be present at another position. For example, the chlorosulfonyl group in related thiophene compounds is highly reactive and readily undergoes nucleophilic substitution with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters, respectively. This highlights the potential for functionalizing sulfonyl thiophenes that bear additional reactive groups.

Electrophilic Substitution Reactions

The methylsulfonyl group is strongly deactivating and meta-directing in classical electrophilic aromatic substitution. However, the most significant reactivity of this compound in this category involves metallation followed by electrophilic quenching.

Research has shown that this compound can be directly bimetallated using organolithium reagents like n-butyllithium. researchgate.net This reaction occurs specifically at the C-2 position (the most acidic proton on the thiophene ring adjacent to the sulfur heteroatom) and at the alpha-carbon of the methylsulfonyl group. researchgate.net This regioselective lithiation creates powerful nucleophilic centers that can react with a wide range of electrophiles.

This bimetallation strategy has been used in a rapid, one-step synthesis of thieno[3,2-b]thiophene (B52689) 1,1-dioxide derivatives through ring closure with esters. researchgate.net This process demonstrates the utility of electrophilic quenching of the lithiated intermediate to build more complex fused-ring systems.

Furthermore, palladium-catalyzed direct C-H arylation reactions have been successfully applied to the closely related 3-(methylsulfinyl)thiophene (B12534823). conicet.gov.ar This method allows for the selective introduction of aryl groups at the C-2 and C-5 positions. While the sulfonyl group is more deactivating than the sulfinyl group, this work suggests that direct C-H functionalization is a viable, modern alternative to classical electrophilic substitution for creating substituted sulfonyl thiophenes. conicet.gov.ar

Reaction TypeReagentPosition of FunctionalizationProduct TypeReference
Metallationn-ButyllithiumC-2 and α-carbon of SO₂CH₃Dilithiated intermediate researchgate.net
Metallation / Annulationn-Butyllithium, then EstersC-2 and α-carbonThieno[3,2-b]thiophene 1,1-dioxide researchgate.net
Direct C-H Arylation (on sulfinyl analogue)Aryl Bromides, Pd CatalystC-2 (mono-arylation) or C-2, C-5 (di-arylation)Arylated thiophenes conicet.gov.ar

Homo-Coupling Reactions of Thiophene Derivatives

The synthesis of bithiophenes and polythiophenes is of significant interest for materials science. Homo-coupling reactions provide a direct route to these structures. While direct homo-coupling of this compound is not widely documented, related strategies can be employed.

A common method involves the conversion of the thiophene derivative into a more reactive species, such as a thienyl halide or sulfonate. These precursors can then undergo homo-coupling reactions, often catalyzed by transition metals like nickel or palladium. nih.govresearchgate.net For example, nickel(0) complexes are effective catalysts for the homo-coupling of aryl sulfonates to produce biaryls. nih.gov This suggests a potential two-step pathway for the homo-coupling of this compound: conversion to a derivative with a suitable leaving group, followed by metal-catalyzed coupling.

Stereoselective Transformations

Stereoselective reactions involving this compound are not extensively reported in the literature, which is common for highly functionalized, deactivated heterocyclic systems. As mentioned previously, the reduction of the thiophene ring in monosubstituted thiophenes often results in racemic mixtures of the corresponding saturated tetrahydrothiophenes, indicating a lack of stereocontrol in that particular transformation. researchgate.net

Achieving stereoselectivity often requires the use of chiral catalysts or auxiliaries. While methods for stereoselective hydrogenation of other N-heterocycles like pyridines are well-established using iridium or ruthenium-based catalysts, similar advances for deactivated thiophenes are less common. mdpi.com The development of stereoselective transformations for substrates like this compound remains an area for further research, with potential applications in the synthesis of chiral ligands and biologically active molecules.

Structural Diversification and Derivative Synthesis

Thieno[3,2-b]thiophene (B52689) 1,1-Dioxide Derivatives

A noteworthy application of 3-(Methylsulfonyl)thiophene is in the rapid, one-step synthesis of thieno[3,2-b]thiophene 1,1-dioxide derivatives. thieme-connect.comresearchgate.net This method involves the direct bimetalation of this compound, followed by a ring-closure reaction with esters. thieme-connect.comresearchgate.net This efficient approach provides a direct route to a class of compounds with potential applications in organic electronics. researchgate.net Furthermore, iterative, one-pot monometalations of the same starting material allow for the introduction of either identical or different functional groups through electrophilic quenching, offering a pathway to bifunctionalized derivatives. thieme-connect.comresearchgate.net

Arylated and Diarylated Sulfinyl/Sulfonyl Thiophenes

The palladium-catalyzed direct C-H arylation of 3-(methylsulfinyl)thiophenes, a closely related precursor to this compound, has been developed for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. conicet.gov.aracs.orgconicet.gov.arresearchgate.net This protocol is highly efficient, requiring as little as 0.5 mol% of the palladium catalyst. conicet.gov.aracs.orgconicet.gov.ar A significant advantage of this method is its tolerance of various functional groups on the aryl bromide coupling partner. conicet.gov.aracs.org Both electron-donating and electron-withdrawing groups are well-tolerated, leading to good to excellent yields of the corresponding arylated products. conicet.gov.ar For instance, the reaction of 3-(methylsulfinyl)thiophene (B12534823) with bromobenzene (B47551) yields 3-(methylsulfinyl)-2,5-diphenylthiophene in 95% yield. conicet.gov.ar This methodology also provides a means to sequentially introduce two different aryl groups onto the thiophene (B33073) ring, further expanding the accessible chemical space. conicet.gov.aracs.org

Below is a table summarizing the yields of various diarylated products from the reaction of 3-(methylsulfinyl)thiophene with different aryl bromides.

Benzo[b]thiophene and Benzo[c]thiophene (B1209120) Architectures Incorporating Methylsulfonyl Moieties

The methylsulfonyl group has been incorporated into benzo[b]thiophene structures to create medicinally relevant compounds. nih.govacs.org A parallel solution-phase synthesis has been developed to generate a 72-membered library of methyl sulfone-substituted benzo[b]thiophenes. nih.govacs.org This strategy relies on the iodocyclization and oxidation of readily available alkynes to form key 3-iodobenzo[b]thiophene (B1338381) intermediates containing a methyl sulfone group. nih.gov These intermediates are then subjected to various palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, to introduce a diversity of substituents. nih.gov For example, Sonogashira coupling with terminal alkynes and Heck coupling with styrenes have been successfully employed. nih.gov

In a different approach, a radical relay strategy allows for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite (B1197395). researchgate.net Benzo[c]thiophene, an isomer of benzo[b]thiophene, can also be synthesized, though the parent compound is less stable. chemicalbook.com The stability of the benzo[c]thiophene ring system is enhanced by the presence of substituents at the 1 and 3-positions. chemicalbook.com

Thiophene-Based Carboxylic Acid and Ester Derivatives with Sulfonyl Functionality

Thiophene-based carboxylic acids and their ester derivatives bearing sulfonyl groups are important synthetic intermediates. rsc.orgbeilstein-journals.org For instance, halogenated 2-thiophenecarboxylic acid derivatives serve as key building blocks for a new class of insecticides. beilstein-journals.org The synthesis of these compounds can be achieved through various methods. One approach involves the bromination of a substituted thiophene, followed by the introduction of a carboxylic acid group via a Grignard reaction and subsequent carbonation with carbon dioxide, or through a palladium-catalyzed carbonylation. beilstein-journals.org The resulting carboxylic acid can then be converted to the corresponding acid chloride. beilstein-journals.org Furthermore, the functionalization of polythiophenes with ester or sulfonyl groups can alter their optical and electronic properties. rsc.org

Fused Heterocyclic Systems Containing the this compound Unit (e.g., Imidazo[1,2-a]pyridine-thiophene)

The this compound moiety has been incorporated into more complex fused heterocyclic systems, such as imidazo[1,2-a]pyridine-thiophene derivatives. nih.gov These compounds have been synthesized and investigated for their potential as inhibitors of protein kinases like FLT3, which is implicated in acute myeloid leukemia. nih.gov The synthesis of these complex molecules often involves multi-step sequences. For example, a key intermediate, 7-(4-(methylsulfonyl)phenyl)-3-(thiophen-2-yl)imidazo[1,2-a]pyridine, can be further functionalized through Suzuki coupling reactions with various boronic acids to generate a library of derivatives. nih.gov

The following table presents examples of synthesized imidazo[1,2-a]pyridine-thiophene derivatives.

Libraries of Sulfone-Substituted Thiophene Analogues

The development of compound libraries based on the sulfone-substituted thiophene scaffold is a crucial strategy in drug discovery and materials science. organic-chemistry.org Multi-component reactions, such as the Gewald reaction, have been optimized to produce tetrasubstituted thiophenes in good yields at room temperature. organic-chemistry.org These thiophenes serve as templates for further structural diversification and the semi-automated synthesis of compound libraries. organic-chemistry.org The generation of diverse libraries allows for the systematic exploration of structure-activity relationships. For example, a 72-membered benzo[b]thiophene library with methyl sulfone substituents has been prepared using parallel solution-phase methods, demonstrating the adaptability of this scaffold for high-throughput synthesis. nih.govacs.org These libraries often feature "drug-like" molecules with desirable polarity and functional groups. nih.gov

Advanced Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(Methylsulfonyl)thiophene, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the connectivity and substitution pattern of the thiophene (B33073) ring.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons on the thiophene ring are influenced by the strong electron-withdrawing nature of the methylsulfonyl group. This typically results in the downfield shifting of the ring protons. The methyl protons of the sulfonyl group appear as a distinct singlet.

Similarly, in ¹³C NMR spectroscopy, the carbon atoms of the thiophene ring and the methyl group exhibit characteristic chemical shifts. The carbon atom directly attached to the sulfonyl group (C3) is significantly deshielded.

Detailed research findings have reported the following spectral data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org

Table 1: ¹H NMR Spectral Data of this compound

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-2 7.70-7.75 m -
H-4 7.70-7.75 m -
H-5 7.16 ddd 5.2, 4.0, 0.8
-SO₂CH₃ 3.19 s -

Data obtained in CDCl₃ at 400 MHz. rsc.org

Table 2: ¹³C NMR Spectral Data of this compound

Carbon Chemical Shift (δ) ppm
C2 133.5
C3 141.7
C4 133.6
C5 127.9
-SO₂CH₃ 46.1

Data obtained in CDCl₃ at 100 MHz. rsc.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺).

The fragmentation of thiophene sulfonyl derivatives under electron impact often involves characteristic losses. researchgate.netniscpr.res.in Key fragmentation pathways for this compound would likely include:

Loss of the methyl group (•CH₃) to form an [M-15]⁺ ion.

Loss of the entire methylsulfonyl group (•SO₂CH₃) to form a thienyl cation at m/z 83.

Cleavage of the C-S bond of the sulfone, potentially leading to the loss of sulfur dioxide (SO₂) and rearrangement.

While specific experimental mass spectra for this compound are not widely published in detail, the predicted molecular ion peak would be at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₅H₆O₂S₂. The presence of two sulfur atoms would also give rise to a characteristic isotopic pattern for the molecular ion, with a notable M+2 peak. iucr.org

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties of the compound.

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

However, studies on related methylsulfonyl-containing aromatic compounds and thiophene derivatives provide insights into the potential solid-state packing. researchgate.netacs.orgtorontech.com It is anticipated that the planar thiophene ring and the tetrahedral geometry of the sulfonyl group would dictate the crystal packing, likely influenced by intermolecular C-H···O hydrogen bonds and potential π–π stacking interactions between the thiophene rings.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its physical and chemical properties. For 3-(Methylsulfonyl)thiophene, the presence of the electron-withdrawing methylsulfonyl group (–SO₂CH₃) significantly influences the electron distribution within the aromatic thiophene (B33073) ring.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

For this compound, the strong electron-withdrawing nature of the methylsulfonyl group is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted thiophene. This effect is due to the inductive and resonance effects of the sulfonyl group, which stabilizes the electron density on the thiophene ring. Computational studies on analogous thiophene sulfonamide derivatives using Density Functional Theory (DFT) show HOMO-LUMO energy gaps ranging from 3.44 eV to 4.65 eV, reflecting their general stability. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. mdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energetics for Substituted Thiophenes.
ParameterDescriptionExpected Effect in this compound
E(HOMO)Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Lowered due to the electron-withdrawing -SO₂CH₃ group, indicating reduced electron-donating capacity compared to thiophene.
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Significantly lowered, enhancing the molecule's capacity to act as an electron acceptor or electrophile.
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO; indicates kinetic stability and electronic excitation energy.Expected to be substantial, suggesting good kinetic stability, though likely smaller than that of unsubstituted thiophene, affecting its UV-Vis absorption profile.

The distribution of electron density in a molecule can be quantified through computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. niscpr.res.inresearchgate.net These calculations assign partial charges to each atom, revealing the electronic landscape of the molecule.

In this compound, the highly electronegative oxygen atoms and the sulfur atom of the sulfonyl group draw electron density away from the thiophene ring and the methyl group. This results in a significant partial positive charge on the sulfonyl sulfur and the C3 carbon atom of the thiophene ring to which it is attached. Consequently, the hydrogen atoms on the thiophene ring and the methyl group will carry partial positive charges, while the oxygen atoms will be strongly negative. researchgate.netmdpi.com This polarization is crucial for understanding the molecule's intermolecular interactions and its reactivity towards nucleophiles and electrophiles. acs.org

Table 2: Expected Partial Atomic Charges in this compound based on Computational Models.
Atom/GroupExpected Partial ChargeReasoning
Thiophene Ring CarbonsVariable (C3 most positive)The C3 carbon, bonded to the sulfonyl group, is expected to be the most electron-deficient (positive). Other ring carbons will be less affected but still influenced by induction.
Thiophene Ring Sulfur (S1)NegativeTypically holds a partial negative charge in the thiophene ring, though this is modulated by the substituent.
Sulfonyl Group SulfurHighly PositiveBonded to two highly electronegative oxygen atoms, leading to significant electron withdrawal.
Sulfonyl Group OxygensHighly NegativeStrong electronegativity draws electron density from the sulfur atom.
Methyl Group Carbons/HydrogensSlightly PositiveElectron density is pulled towards the sulfonyl group.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)

Spectroscopic Property Simulations (e.g., IR, UV-Vis Spectra)

Theoretical calculations are invaluable for interpreting experimental spectra and predicting spectroscopic properties. DFT and Time-Dependent DFT (TD-DFT) are standard methods for simulating infrared (IR) and ultraviolet-visible (UV-Vis) spectra, respectively. numberanalytics.comrespectprogram.org

Simulated IR spectra, obtained from frequency calculations after geometry optimization, can predict the vibrational modes of this compound. mdpi.com Key predicted peaks would include strong, characteristic stretching vibrations for the S=O bonds in the sulfonyl group, typically found in the 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) regions. Other vibrations would correspond to C-H, C-S, and C-C stretching and bending modes of the thiophene ring. mdpi.comosti.gov

TD-DFT calculations can simulate the UV-Vis absorption spectrum by predicting electronic transition energies and oscillator strengths. researchgate.netnih.govmdpi.com The spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated thiophene ring. The presence of the sulfonyl group, acting as an auxochrome, would likely cause a shift in the absorption maxima (λ_max) compared to unsubstituted thiophene.

Table 3: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H stretching (aromatic)3100 - 3000Medium
C-H stretching (methyl)3000 - 2850Medium
S=O asymmetric stretching1350 - 1300Strong
S=O symmetric stretching1160 - 1120Strong
C-S stretching (ring)~850Medium-Weak

Reactivity and Reaction Mechanism Studies

Computational methods allow for the quantitative prediction of chemical reactivity and the detailed exploration of reaction mechanisms at the molecular level.

Global reactivity descriptors, derived from DFT calculations (often from HOMO and LUMO energies), provide a quantitative measure of a molecule's reactivity. researchgate.netrsc.org Key descriptors include:

Chemical Hardness (η): Calculated as η = (E_LUMO - E_HOMO) / 2. It measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. mdpi.com

Electronegativity (χ): Calculated as χ = -(E_HOMO + E_LUMO) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index quantifies the electrophilic character of a molecule.

For this compound, the electron-withdrawing sulfonyl group is expected to result in a high electrophilicity index, indicating its susceptibility to attack by nucleophiles. Such calculations are crucial for predicting its behavior in chemical reactions. mdpi.com

Table 4: Global Reactivity Descriptors and Their Significance for this compound.
DescriptorFormulaPredicted Property for this compound
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Moderately high, indicating good stability but more reactive than simple alkanes.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Relatively high, reflecting its ability to attract electrons.
Electrophilicity Index (ω)μ² / (2η)High, signifying strong electrophilic character, particularly at the C3 position and the sulfonyl sulfur.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. nih.gov Computational chemistry can model the geometry and energy of transition states, providing critical insights into reaction mechanisms, selectivity, and kinetics. nih.govchemrxiv.org

For reactions involving this compound, such as the reported bimetallation using organolithium reagents, transition state analysis would be essential. researchgate.net DFT calculations could be used to:

Locate the transition state structures for metallation at different positions on the thiophene ring or the methyl group.

Calculate the activation energy (the energy difference between the reactants and the transition state) for each pathway.

Explain the observed regioselectivity of the reaction by comparing the activation barriers of competing pathways. For instance, calculations could determine whether deprotonation is more favorable at the C2 position of the thiophene ring or at the α-carbon of the methyl group. nih.govresearchgate.net

Such analyses provide a molecular-level understanding that is often inaccessible through experimental means alone. whiterose.ac.uk

Quantum-Chemical Reactivity Calculations

Conformational Analysis and Molecular Dynamics Simulations

Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the three-dimensional structure and dynamic behavior of substituted thiophenes. For this compound, the conformational landscape is largely dictated by the rotational freedom around the C(3)-S bond of the methylsulfonyl group and the interaction of this group with the thiophene ring.

In the case of this compound, it is anticipated that the lowest energy conformation would involve a staggered arrangement of the methyl group's hydrogen atoms relative to the sulfonyl oxygens and the thiophene ring to minimize steric hindrance. The dihedral angle between the plane of the thiophene ring and the C-S-C plane of the methylsulfonyl group is a key parameter. In similar structures, such as phenylsulfonyl-substituted thiophenes, the phenyl ring is often found to be nearly orthogonal to the thiophene system to reduce steric clash. iucr.org However, for a less bulky methyl group, a wider range of low-energy conformations might be accessible.

Molecular dynamics simulations, if performed, would likely reveal fluctuations around these low-energy conformations. These simulations would model the vibrational modes of the molecule, including the stretching and bending of the sulfonyl group's S=O bonds and the torsional motions around the C-S bond. Such dynamic behavior is crucial for understanding how the molecule interacts with its environment in different phases. The flexibility of the methylsulfonyl group could influence crystal packing and the morphology of thin films, which are important for materials science applications.

Table 6.4.1: Predicted Conformational Parameters for this compound and Analogous Compounds (Note: Data for this compound is predictive, based on general principles and data from analogous compounds.)

CompoundMethodKey Dihedral AnglePredicted StabilityReference
This compoundDFT (Predicted)C(2)-C(3)-S-C(methyl)Likely non-planar to minimize steric interactionsN/A
5-(Phenylsulfonyl)-dihydrobenzothienophenanthridineX-ray DiffractionThiophene-Phenyl ~88.1°Orthogonal arrangement minimizes steric hindrance iucr.org
Thiophene Sulfonamide DerivativesDFT (B3LYP/6-311G(d,p))Ring-S-N-HVaries with substitution, influences intermolecular interactions mdpi.com

Theoretical Insights into Optoelectronic Properties (e.g., Hole Mobility Anisotropy)

The optoelectronic properties of thiophene-based materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of a potent electron-withdrawing group like methylsulfonyl at the 3-position of the thiophene ring is expected to profoundly influence its electronic structure.

Theoretical investigations using DFT are instrumental in predicting key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong inductive and mesomeric electron-withdrawing effect of the -SO₂CH₃ group is anticipated to significantly lower both the HOMO and LUMO energy levels of the thiophene ring. This stabilization is a known effect of sulfonyl groups on aromatic systems. researchgate.net The lowering of these frontier orbitals directly impacts the material's ionization potential, electron affinity, and the HOMO-LUMO energy gap, which is a crucial determinant of the material's optical and electronic properties. mdpi.com

The HOMO-LUMO gap is a theoretical indicator of the energy required for electronic excitation. A larger gap generally corresponds to optical transparency in the visible range, while a smaller gap can lead to color and is often sought after for organic semiconductors. Studies on various substituted thiophenes have shown that electron-withdrawing groups can modulate this gap. beilstein-journals.orgnih.gov

Hole mobility is a measure of how efficiently positive charge carriers (holes) can move through a material under an electric field. In organic semiconductors, this transport is often anisotropic, meaning it varies depending on the direction of charge flow relative to the molecular packing in the solid state. Theoretical models, such as Marcus theory, are used to estimate charge hopping rates between adjacent molecules. nih.gov These rates are highly dependent on two key parameters: the electronic coupling (transfer integral) between molecules and the reorganization energy (the energy required for a molecule to relax its geometry after a charge is added or removed). nih.gov

Table 6.5.1: Calculated Electronic Properties of Substituted Thiophenes (Note: This table presents data for various substituted thiophenes to illustrate the effect of substituents on electronic properties, as direct data for this compound is not available.)

Compound/SystemMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Thiophene MonomerDFT-6.5-1.15.4 beilstein-journals.org
Thiophene DimerDFT-5.7-1.93.8 beilstein-journals.org
Nitro-substituted Thiophene DimerDFT-6.4-4.22.2 beilstein-journals.org
Thiophene Sulfonamide Derivative (Compound 7)DFT/B3LYP-6.82-1.825.00 mdpi.com
Thiophene Sulfonamide Derivative (Compound 3)DFT/B3LYP-7.77-2.485.29 mdpi.com

Research Applications in Materials Science and Organic Synthesis

Role as Synthetic Building Blocks and Intermediates for Complex Molecular Architectures

3-(Methylsulfonyl)thiophene serves as a versatile precursor for the synthesis of more complex chemical structures. evitachem.comcymitquimica.comscbt.com Its reactivity allows for the strategic addition of various functional groups, enabling the construction of polysubstituted thiophene (B33073) derivatives that are otherwise difficult to obtain. illinois.edu This makes it a key intermediate in multi-step synthetic pathways.

One notable application is in the synthesis of fused thiophene systems. For instance, research has demonstrated a rapid, one-step synthesis of thieno[3,2-b]thiophene (B52689) 1,1-dioxide derivatives through the direct bimetalation of this compound followed by ring closure with esters. This method highlights the compound's utility in creating larger, conjugated systems with specific electronic properties.

Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives

PrecursorReaction TypeProduct ClassSignificance
This compoundDirect Bimetalation / Ring ClosureThieno[3,2-b]thiophene 1,1-dioxidesAccess to fused heterocyclic systems for electronic materials.
3-(Methylsulfinyl)thiophene (B12534823)*Palladium-Catalyzed C-H Arylation2-Aryl and 2,5-Diaryl ThiophenesEfficient functionalization for creating complex organic materials. conicet.gov.aracs.org

*Note: 3-(Methylsulfinyl)thiophene is a closely related precursor, differing by one oxygen atom on the sulfur.

Catalytic Applications and Ligand Design in Organic Reactions

While this compound itself is not typically a catalyst, it plays a crucial role as a substrate in advanced catalytic reactions designed to build molecular complexity. Palladium-catalyzed cross-coupling reactions, in particular, have been effectively used to functionalize thiophenes. sigmaaldrich.com For example, a protocol for the direct C-H arylation of the closely related 3-(methylsulfinyl)thiophene has been developed. acs.org This method allows for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives, which are important scaffolds in materials science. conicet.gov.aracs.org Such reactions demonstrate how the electronic nature of the substituted thiophene ring can be harnessed to direct regioselective functionalization under catalytic conditions. conicet.gov.aracs.orgacs.org

The development of ligands incorporating the this compound motif is an area of potential interest. The electronic properties imparted by the sulfonyl group could be used to modulate the behavior of metal centers in catalysts, although specific, widespread applications in ligand design are still an emerging field of research.

Development of Advanced Functional Materials

The incorporation of the this compound unit, or its derivatives, into polymers and small molecules is a key strategy for developing advanced functional materials. sigmaaldrich.comcmu.edu The strong electron-withdrawing sulfonyl group can significantly alter the electronic energy levels (HOMO/LUMO) and physical properties of these materials, making them suitable for a range of electronic applications. researchgate.netacs.org

Polythiophenes are a major class of organic semiconductors, and their properties can be precisely tuned through substitution. sigmaaldrich.comresearchgate.net Introducing a methylsulfonyl group, either directly on the ring or on a side chain, is a powerful strategy for modifying the polymer's electronic characteristics. researchgate.netacs.org Research has shown that synthesizing poly(3-alkylthiophene)s (P3ATs) with polar sulfonyl groups on the side chains can dramatically increase the polymer's dielectric constant (εr). researchgate.netosti.gov

For example, sulfonylated P3AT polymers have achieved dielectric constants of 8.1-9.3, a significant increase from the typical value of ~3.75 for standard regioregular poly(3-hexylthiophene) (P3HT). researchgate.net This enhancement is due to the efficient rotation of the highly polar methylsulfonyl groups. researchgate.net However, these polar groups can also decrease the crystallinity of the polythiophene backbone and interfere with π-π stacking, which is crucial for charge transport. researchgate.net Therefore, a balance must be struck between achieving a high dielectric constant and maintaining favorable charge carrier mobility. researchgate.net Adjusting the oxidation state of sulfur from sulfanyl (B85325) (a weaker electron-withdrawing group) to sulfonyl provides a method to lower the HOMO and LUMO energy levels of the polymer. researchgate.net

Table 2: Comparison of Properties for Standard and Sulfonylated Poly(3-alkylthiophene)s

PolymerKey FeatureDielectric Constant (εr)Crystallinity EffectReference
Poly(3-hexylthiophene) (P3HT)Standard P3AT~3.75Baseline researchgate.net
Sulfinylated P3ATSide chain with -S(O)Me group~7.4Decreased researchgate.net
Sulfonylated P3ATSide chain with -SO₂Me group8.1 - 9.3Decreased researchgate.net

The unique properties of sulfonyl-containing thiophene materials make them promising candidates for various optoelectronic devices. acs.org

Organic Solar Cells (OSCs): The performance of OSCs is influenced by the properties of the organic semiconductor materials used. mdpi.combohrium.comrsc.org The development of high dielectric constant organic semiconductors is of growing interest because a higher εr can promote the dissociation of excitons into free charge carriers and reduce charge recombination, potentially enhancing device efficiency. researchgate.net While the introduction of sulfonyl groups can disrupt polymer packing, the resulting high dielectric constant is a desirable feature for next-generation OSCs. researchgate.netrsc.org

Non-Volatile Memory Devices: Organic materials are being explored for non-volatile memory applications, where information is stored by switching the material between different resistance states. bohrium.comscientific.netacs.org Thiophene-based polymers and molecules are frequently used in these devices. rsc.orgrsc.org The ability to trap charges, which is essential for memory function, can be influenced by the electronic structure of the material. The introduction of electron-withdrawing groups like the methylsulfonyl group can create charge-trapping sites. Furthermore, the high dielectric constant of sulfonylated polymers can enhance charge storage capabilities, making them relevant for nano-floating gate memory applications. researchgate.net

Sensors: Conducting polymers are attractive materials for chemical and biological sensors because their conductivity and optical properties can change upon interaction with specific analytes. cmu.edumdpi.commdpi.commdpi.com Polythiophenes functionalized with various groups can be designed to be selective for particular molecules. cmu.edu The electronic modifications introduced by the methylsulfonyl group can enhance the sensitivity and selectivity of sensor devices. researchgate.net

Conductive Polymers: The primary application of polythiophenes is often as conductive polymers. researchgate.netwikipedia.org The conductivity arises from the delocalized π-electrons along the polymer backbone. wikipedia.org Research on electroactive polymers derived from monomers like 3-(4-methylsulfonylphenyl)thiophene has shown their potential as active materials in electrochemical capacitors. acs.org These polymers were electrochemically deposited and showed stable performance over many cycles. acs.org The incorporation of sulfonyl groups can also improve the solubility and heat resistance of the resulting polythiophene, which is beneficial for processing and device longevity. google.com

Electrochromic materials can reversibly change their color in response to an applied electrical potential. mdpi.comresearchgate.net This property makes them useful for applications like smart windows, displays, and military camouflage. mdpi.com Conjugated polymers, including polythiophenes, are excellent candidates for electrochromic materials due to their ability to undergo significant changes in their optical absorption spectra upon electrochemical doping or de-doping. cmu.edursc.org

The color and switching properties of these polymers can be tuned by modifying their chemical structure. researchgate.net Introducing strong electron-withdrawing groups, such as the methylsulfonyl group, onto the thiophene backbone can lower the material's HOMO and LUMO energy levels and reduce the bandgap. rsc.org This directly impacts the colors observed in the neutral and oxidized states and can influence the voltage required to induce the color change. rsc.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3-(Methylsulfinyl)thiophene
Thieno[3,2-b]thiophene 1,1-dioxide
Poly(3-alkylthiophene) (P3AT)
Poly(3-hexylthiophene) (P3HT)
3-(4-Methylsulfonylphenyl)thiophene

Future Directions and Emerging Research Avenues for 3 Methylsulfonyl Thiophene

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The pursuit of more efficient, selective, and sustainable methods for synthesizing 3-(methylsulfonyl)thiophene and its derivatives is a key focus of current research. Traditional methods are being supplanted by innovative catalytic and photochemical strategies that offer improved yields, regioselectivity, and functional group tolerance.

A significant development is the use of palladium-catalyzed direct C–H arylation of 3-(methylsulfinyl)thiophenes, which are precursors to the target sulfone. acs.orgconicet.gov.arconicet.gov.ar This method allows for the highly selective synthesis of 2-arylated and 2,5-diarylated thiophene (B33073) derivatives with very low catalyst loadings (as low as 0.5 mol %). acs.orgconicet.gov.arresearchgate.net The protocol is robust, tolerating a wide variety of functional groups and enabling the sequential introduction of two different aryl groups onto the thiophene core. acs.orgconicet.gov.ar This represents a powerful tool for creating structurally diverse molecules. conicet.gov.ar

Another emerging strategy involves radical-based transformations. A photoinduced radical relay strategy has been developed for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes. researchgate.netacs.org This method utilizes sodium metabisulfite (B1197395) as a sulfur dioxide source and proceeds under mild, visible-light-irradiated conditions, highlighting a move towards more environmentally benign synthetic processes. researchgate.netrsc.org Mechanistic studies have shown that an in-situ generated methyl radical is a key intermediate in this process. acs.org

Furthermore, regioselective functionalization at the 2- and 5-positions of the thiophene ring can be achieved through the polymetallation of 3-(methylthio)thiophene (B1582169) using superbases like LICKOR (n-butyllithium/potassium tert-butoxide). researchgate.net This approach provides access to polysubstituted thiophenes that are otherwise difficult to prepare. researchgate.net

Table 1: Comparison of Novel Synthetic Methodologies

MethodologyKey Reagents/CatalystsKey FeaturesReference
Palladium-Catalyzed Direct C–H ArylationPd(OAc)₂, P(t-Bu)₃, K₂CO₃High regioselectivity for C2/C5 arylation; low catalyst loading; broad functional group tolerance. acs.orgconicet.gov.ar
Photoinduced Radical RelaySodium metabisulfite, Photocatalyst (visible light)Mild reaction conditions; utilizes a radical relay mechanism; efficient for benzo[b]thiophene synthesis. researchgate.netacs.org
Polymetallationn-Butyllithium, Superbase (LICKOR)Regioselective functionalization at C2 and C5; allows for introduction of multiple electrophiles. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

Understanding the fundamental reactivity of this compound is crucial for its application in synthesis and materials science. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the thiophene ring, making it susceptible to specific types of transformations.

Research into the oxidative metabolism of related 3-aroylthiophenes has provided insight into the formation of highly reactive thiophene sulfoxide (B87167) intermediates. nih.gov These electrophilic species readily react with nucleophiles, such as thiols, leading to a cascade of reactions that can even result in the opening of the thiophene ring. nih.gov This suggests that the sulfonyl group in this compound can activate the ring towards nucleophilic attack, a reactivity pattern that is relatively unexplored compared to the more common electrophilic substitution reactions of thiophenes. uou.ac.in

Mechanistic studies on novel synthetic reactions are also shedding light on new pathways. For instance, radical trapping experiments have confirmed the involvement of a methylsulfonyl radical intermediate in the direct C-H methylsulfonylation of alkenes. acs.org This opens the door to exploring more radical-mediated functionalizations of the thiophene core.

The sulfoxide group, a close relative of the sulfonyl group, has been shown to act as a directing group in C-H activation reactions. researchgate.net This directing ability facilitates highly selective C-C bond formations on the thiophene ring, often proceeding through a concerted metalation-deprotonation mechanism. researchgate.net Future research will likely explore if the sulfonyl group can exhibit similar directing capabilities under different catalytic conditions or be used to control the regioselectivity of electrophilic aromatic substitution. evitachem.com

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials based on the this compound scaffold. Methods like Density Functional Theory (DFT) are being employed to predict molecular structures, electronic properties, and reaction mechanisms, thereby guiding experimental efforts. researchgate.net

Computational studies have been successfully used to:

Predict Electronic Properties: DFT calculations can accurately predict the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for designing organic semiconductors. researchgate.net These predictions help in tuning the bandgap and charge transport properties of materials.

Elucidate Reaction Mechanisms: Modeling has been used to investigate complex reaction pathways, such as the scandium-catalyzed cyclization to form benzo[b]thiophenes, by identifying key intermediates like spirocyclic thietes. researchgate.net This understanding allows for the optimization of reaction conditions.

Guide Drug Discovery: Molecular docking studies, which simulate the binding of a molecule to a biological target, are used to predict the potential activity of thiophene derivatives. For example, homology modeling and docking were used to design imidazo[1,2-a]pyridine-thiophene derivatives as potent enzyme inhibitors. nih.gov

Interpret Spectroscopic Data: Theoretical calculations can reproduce experimental UV-visible absorption spectra, enabling the precise assignment of electronic transitions. bohrium.com

The overarching goal is to establish robust structure-property relationships that enable the inverse design of materials. pillar.vc This approach starts with the desired properties (e.g., high charge mobility, specific light absorption) and uses computational models to generate novel molecular structures, like those incorporating this compound, that are predicted to exhibit those properties.

Integration into Supramolecular Assemblies and Nanomaterials

The unique electronic properties imparted by the sulfonyl group make this compound an attractive building block for advanced functional materials, including supramolecular structures and nanomaterials.

A key area of application is in organic electronics. Electroactive polymers derived from 3-(4-methylsulfonylphenyl)thiophene have been synthesized and investigated as active materials for electrochemical capacitors, also known as supercapacitors. acs.org These materials demonstrate promising energy and power densities, highlighting their potential for energy storage applications. acs.org

In another study, sulfonyl groups were incorporated into the side chains of poly(3-alkylthiophene)s (P3ATs) to create semiconducting polymers with a high dielectric constant. researchgate.net While the polar sulfonyl groups enhanced the dielectric properties, they also tended to disrupt the crystalline packing of the polymer chains, which is crucial for efficient charge transport. researchgate.net This presents a challenge and an opportunity for future research: to design sulfonylated thiophene monomers that can be polymerized to achieve both high dielectric constants and favorable morphology for high-performance electronics.

The incorporation of thiophene-S,S-dioxide units (a related structure) into oligothiophenes has been shown to be an effective strategy for tuning the electronic properties of the resulting materials, leading to lower band-gaps and higher electron affinities. mdpi.com Nanoparticles of these materials have been fabricated and show interesting optical and redox properties, with potential applications in bio-imaging and photovoltaics. mdpi.com

Development of New Characterization Techniques for Sulfonyl Thiophene Systems

While standard analytical methods remain the bedrock of characterization, the unique features of sulfonyl thiophene systems are driving the application of more advanced and combined techniques to fully elucidate their structure and properties.

The characterization of novel sulfonylated thiophenes and their derivatives relies on a suite of spectroscopic and analytical methods:

Structural Elucidation: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (including high-resolution techniques like HRMS) are routinely used to confirm the chemical structure of newly synthesized compounds. nih.govbohrium.comacs.org For crystalline materials, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure. acs.org

Materials Characterization: For polymeric and nanomaterial systems, specialized techniques are required. Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of new polymers, a critical parameter for device fabrication and longevity. mdpi.com Cyclic Voltammetry (CV) is employed to probe the redox behavior and electrochemical stability of materials used in applications like supercapacitors and transistors. bohrium.comacs.org

Morphological Analysis: The performance of organic electronic devices is highly dependent on the solid-state packing of the active materials. Grazing-Incident Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique used to study the crystallinity, molecular orientation, and π-π stacking distance in thin films of sulfonylated polythiophenes. researchgate.net

Future developments will likely involve the increased use of in-situ characterization techniques, which allow researchers to study materials under operating conditions. For example, spectroelectrochemistry combines UV-Vis spectroscopy with electrochemical measurements to identify the species formed during redox processes. The synergy between advanced experimental characterization and computational modeling, where DFT calculations are used to predict and interpret spectra, represents a powerful approach to understanding these complex systems. bohrium.com

Table 2: Advanced Characterization Techniques for Sulfonyl Thiophene Systems

TechniqueInformation ObtainedApplication ExampleReference
Cyclic Voltammetry (CV)Redox potentials, electrochemical stability, energy levels (HOMO/LUMO)Evaluating poly(3-(methylsulfonylphenyl)thiophene) for supercapacitors. acs.org
Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperatureAssessing the suitability of new thieno[3,2-b]thiophene (B52689) derivatives for organic semiconductors. mdpi.com
Grazing-Incident Wide-Angle X-ray Scattering (GIWAXS)Crystallinity, π-π stacking, molecular orientation in thin filmsStudying the impact of sulfonyl groups on the packing of poly(3-alkylthiophene)s. researchgate.net
Combined DFT and SpectroscopyAssignment of electronic transitions, interpretation of vibrational modesReproducing experimental UV-vis spectra of naphtho[2,3-b]thiophene (B1219671) to understand its electronic structure.

Q & A

Q. What are the optimized conditions for synthesizing 3-(methylsulfonyl)thiophene derivatives via Grignard reactions?

The synthesis of this compound derivatives can be optimized using Grignard reactions. A typical procedure involves:

  • Reacting 3-methylthiophene with iso-propylmagnesium chloride in THF under nitrogen at temperatures below 30°C.
  • Initiator selection (e.g., 2,2,6,6-tetramethylpiperidine) to stabilize intermediates.
  • Refluxing for 24 hours, followed by quenching with water and acid (6 N HCl) to pH 2.
  • Purification via flash chromatography (silica gel, 7:3 hexane-MTBE), yielding products with ~67–80% efficiency.
    Solvent choice is critical: 2-MeTHF outperforms THF and Et₂O in safety and environmental impact .

Q. How can flash chromatography be effectively applied to purify this compound intermediates?

Flash chromatography is a key purification method for thiophene derivatives. For this compound intermediates:

  • Use silica gel as the stationary phase.
  • Elute with a 7:3 hexane-MTBE mixture to separate polar byproducts.
  • Monitor fractions via TLC to isolate the desired product (e.g., pale yellow or brown oils).
    This method achieves >95% purity in intermediates, as demonstrated in Grignard coupling reactions .

Advanced Research Questions

Q. What techniques are recommended for structural characterization of this compound derivatives?

Advanced structural analysis involves:

  • X-ray crystallography : Resolves dihedral angles (e.g., 64.22° between aromatic rings) and planarities (e.g., 0.003 Å for the acrylonitrile group) .
  • NMR spectroscopy : Assigns substituent positions via chemical shifts (e.g., thiophenic carbons at 127–132 ppm in ¹³C-NMR) .
  • HPLC and UV–vis spectroscopy : Validates purity and electronic transitions (e.g., Lambert-Beer plots for oligophenothiazine derivatives) .

Q. How does the methylsulfonyl group influence the electronic properties of thiophene-based oligophenothiazines?

The methylsulfonyl group enhances electron-withdrawing effects, altering frontier molecular orbitals (FMOs):

  • TD-DFT calculations show redshifted absorption bands due to increased conjugation.
  • ZINDO-CI methods predict charge-transfer transitions in thienyl-bridged oligophenothiazines.
    These properties are critical for optoelectronic applications, such as organic semiconductors .

Data Contradiction Analysis

Q. How can discrepancies in solvent performance for Grignard reactions involving this compound be resolved?

Contradictory solvent performance (e.g., THF vs. 2-MeTHF) can be addressed by:

  • Systematic screening of hybrid solvents (e.g., 2-MeTHF with toluene or diglyme).
  • Evaluating reaction yields and initiator compatibility (e.g., DIBAL-H in THF vs. iso-propylmagnesium chloride).
    Studies confirm 2-MeTHF achieves equivalent or superior yields while reducing toxicity .

Q. What mechanistic pathways explain sulfonylation reactions using sodium metabisulfite?

Conflicting mechanistic proposals for sulfonylation include:

  • Radical pathways : Methylsulfonyl radicals generated via single-electron transfer attack alkynyl substrates, forming vinyl radical intermediates.
  • Nucleophilic substitution : Sulfur dioxide insertion via Na₂S₂O₅ in acidic conditions.
    Experimental validation using radical traps (e.g., TEMPO) and isotopic labeling can resolve these pathways .

Methodological Recommendations

Q. How to design experiments for analyzing substituent effects in this compound derivatives?

  • Synthetic controls : Compare methylsulfonyl with other electron-withdrawing groups (e.g., nitro, cyano).
  • Computational modeling : Use Gaussian or ORCA for FMO and UV–vis spectral simulations .
  • Cross-validation : Pair NMR data with X-ray crystallography to confirm substituent orientation .

Q. What strategies improve reproducibility in sulfonylation reactions?

  • Standardize sulfur dioxide sources (e.g., Na₂S₂O₅ concentration).
  • Optimize photocatalyst loading (e.g., Ru(bpy)₃²⁺ for radical initiation).
  • Control moisture levels to prevent side reactions (e.g., hydrolysis of intermediates) .

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